molecular formula C14H16O B6229170 3-(4-methylphenyl)spiro[3.3]heptan-1-one CAS No. 2168474-50-6

3-(4-methylphenyl)spiro[3.3]heptan-1-one

Cat. No.: B6229170
CAS No.: 2168474-50-6
M. Wt: 200.3
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Description

3-(4-methylphenyl)spiro[33]heptan-1-one is a chemical compound characterized by a spirocyclic structure, which includes a heptanone ring fused with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)spiro[3.3]heptan-1-one typically involves the reaction of 4-methylbenzyl chloride with cycloheptanone under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the spirocyclic structure. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)spiro[3.3]heptan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

    Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzaldehyde.

    Reduction: Formation of 3-(4-methylphenyl)spiro[3.3]heptan-1-ol.

    Substitution: Formation of 4-nitro-3-(4-methylphenyl)spiro[3.3]heptan-1-one or 4-bromo-3-(4-methylphenyl)spiro[3.3]heptan-1-one.

Scientific Research Applications

3-(4-methylphenyl)spiro[3.3]heptan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)spiro[3.3]heptan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The spirocyclic structure can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)spiro[3.3]heptan-1-one
  • 3-(4-methoxyphenyl)spiro[3.3]heptan-1-one
  • 3-(4-fluorophenyl)spiro[3.3]heptan-1-one

Uniqueness

3-(4-methylphenyl)spiro[3.3]heptan-1-one is unique due to the presence of the 4-methyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability, solubility, and interaction with specific molecular targets compared to its analogs.

Properties

CAS No.

2168474-50-6

Molecular Formula

C14H16O

Molecular Weight

200.3

Purity

95

Origin of Product

United States

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